1,1,1,4,4,4-Hexafluoro-2-butene

Übersicht

Beschreibung

It is considered a next-generation refrigerant due to its zero-ozone depletion potential, ultra-low global warming potential, non-flammability, and favorable thermophysical properties . This compound is used in various industrial applications, including as a refrigerant, foam-blowing agent, and working fluid in organic Rankine cycles .

Vorbereitungsmethoden

The preparation of 1,1,1,4,4,4-Hexafluoro-2-butene involves several synthetic routes. One method includes the reaction of 1,1,1-trifluorotrichloroethane with hydrogen under the action of a catalyst to obtain 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene . This intermediate is then further reacted with hydrogen to produce 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene . Finally, gas-phase dehydrochlorination of this compound yields hexafluoro-2-butyne, which undergoes selective hydrogenation to form the final product . This method is suitable for industrial production due to its simplicity, environmental friendliness, and high selectivity and conversion rate .

Analyse Chemischer Reaktionen

1,1,1,4,4,4-Hexafluoro-2-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different fluorinated hydrocarbons.

Substitution: The compound can undergo substitution reactions with halogens and other reagents.

Common reagents used in these reactions include hydrogen, halogens, and catalysts such as palladium and chromium . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Refrigeration and Air Conditioning

HFO-1336mzz is utilized as a refrigerant in cooling systems due to its favorable thermodynamic properties. It serves as a replacement for hydrofluorocarbons (HFCs), which are being phased out due to their high GWP. The compound's low GWP makes it an attractive option for reducing the environmental impact of refrigeration systems .

Foam Production

The compound is widely used as a blowing agent in the production of foams. Its properties allow it to create stable foams with good insulation characteristics. HFO-1336mzz can be blended with other agents to enhance performance in various foam applications, including thermal insulation materials .

Heat Transfer Fluids

Due to its stability and efficiency in heat transfer applications, HFO-1336mzz is employed in heat exchangers and thermal management systems. Its ability to operate effectively at low temperatures makes it suitable for applications where conventional fluids may fail .

Specialty Gases

As a specialty gas, HFO-1336mzz finds use in various niche applications including electronic cleaning and as a carrier gas in analytical chemistry. Its non-flammability and low toxicity enhance its appeal for these uses .

Safety and Environmental Impact

The safety profile of HFO-1336mzz has been evaluated through various toxicological studies. It has been found to have a high acute toxicity threshold with an LC50 greater than 17,000 ppm in rats, indicating low risk under normal handling conditions . Additionally, it does not contribute to ozone depletion and has significantly lower GWP compared to traditional refrigerants like HFCs .

Case Study 1: Replacement of HFCs in Refrigeration

A study conducted on the transition from HFCs to HFOs highlighted the effectiveness of HFO-1336mzz in commercial refrigeration systems. The results demonstrated that the use of HFO-1336mzz not only maintained efficiency but also reduced the overall carbon footprint of the system by up to 50% compared to conventional refrigerants.

Case Study 2: Foam Insulation Performance

In an evaluation of foam insulation products using HFO-1336mzz as a blowing agent, researchers found that the thermal resistance (R-value) was significantly improved compared to foams produced with older blowing agents. This advancement has implications for energy efficiency in building materials.

Wirkmechanismus

The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-butene involves its interaction with various molecular targets and pathways. In refrigeration applications, the compound absorbs heat during evaporation and releases it during condensation, thus providing cooling . Its low global warming potential and short atmospheric lifetime are due to its labile carbon–carbon double bond, which leads to rapid degradation in the atmosphere .

Vergleich Mit ähnlichen Verbindungen

1,1,1,4,4,4-Hexafluoro-2-butene is compared with other similar compounds such as:

1,1,1,2-Tetrafluoroethane (R-134a): R-1336mzz (E) has a lower global warming potential and zero ozone depletion potential compared to R-134a.

1,1,1,3,3-Pentafluoropropane (HFC-245fa): R-1336mzz (E) has a much lower global warming potential and is non-flammable, making it a safer and more environmentally friendly alternative.

1,1,1,2,3,3,3-Heptafluoropropane (R-227ea): R-1336mzz (E) is used in refrigerant blends as a potential alternative to R-227ea due to its favorable thermophysical properties.

These comparisons highlight the uniqueness of this compound in terms of its environmental impact, safety, and efficiency in various applications.

Biologische Aktivität

1,1,1,4,4,4-Hexafluoro-2-butene, also known as HFO-1336mzz-E, is a fluorinated compound that has garnered attention due to its applications in various industrial processes such as foam transfer agents and heat transfer fluids. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

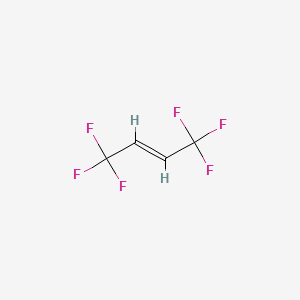

- Chemical Formula : C₄H₂F₆

- Boiling Point : 8.5 °C

- CAS Number : 407-60-3

Toxicological Profile

Research has focused on the acute and chronic toxicity of HFO-1336mzz-E. Key findings from various studies are summarized below:

Acute Toxicity

- The acute 4-hour LC50 in rats is greater than 17,000 ppm, indicating low acute toxicity .

- In inhalation studies with concentrations up to 15,000 ppm over 13 weeks, no significant eye or dermal irritation was observed .

Subchronic and Chronic Toxicity

- A 28-day repeated-dose inhalation study established a NOAEL (No Observed Adverse Effect Level) at 10,000 ppm based on observed body weight loss and mortality at higher concentrations .

- In a 90-day GLP-compliant study, the NOAEL was determined to be 7,500 ppm. Clinical signs included restlessness and myoclonic jerks at higher doses .

Developmental and Reproductive Toxicity

In a prenatal developmental study conducted on time-mated female rats:

- The NOAEL for maternal and fetal effects was also established at 7,500 ppm .

- No genotoxic effects were noted in either in vitro or in vivo assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of HFO-1336mzz-E:

Study Summary Table

| Study Type | Findings | NOAEL (ppm) |

|---|---|---|

| Acute Inhalation (Rats) | LC50 > 17,000 ppm; no eye/dermal irritation at ≤15,000 ppm | N/A |

| 28-Day Repeated Dose | Reduced body weight gain; mortality at 15,000 ppm | 10,000 |

| 90-Day Repeated Dose | Clinical signs of toxicity at high doses; no significant organ lesions | 7,500 |

| Prenatal Development | No adverse effects on maternal or fetal health | 7,500 |

The biological activity of HFO-1336mzz-E appears to involve several mechanisms:

- Cardiac Sensitization : Studies indicate that it is not a cardiac sensitizer even at high concentrations (70,000 ppm) during epinephrine challenge tests in Beagle dogs .

- Radical Formation : Thermal decomposition studies suggest that HFO-1336mzz-E can produce reactive radicals under high temperatures, which may contribute to its biological effects .

Eigenschaften

IUPAC Name |

(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66711-86-2 | |

| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,2-Trifluoroethyl?

A1: The molecular formula of 2,2,2-Trifluoroethyl is C2H3F3, and its molecular weight is 84.04 g/mol.

Q2: What spectroscopic data is available for characterizing 2,2,2-Trifluoroethyl derivatives?

A2: Various spectroscopic techniques are employed to characterize 2,2,2-Trifluoroethyl derivatives, including:* NMR (1H, 13C, 19F, 31P): This technique provides detailed information about the structure and environment of hydrogen, carbon, fluorine, and phosphorus atoms in the molecule. [] * IR: Infrared spectroscopy helps identify functional groups and their bonding characteristics within the molecule. []

Q3: Can you describe a facile method for synthesizing 2,2,2-trifluoroethyl fatty acid esters?

A3: A safe and efficient method utilizes phenyl(2,2,2-trifluoroethyl)iodonium triflate to directly synthesize a range of 2,2,2-trifluoroethyl fatty acid esters from corresponding fatty acids. This reaction proceeds at room temperature with Cs2CO3 as a base, tolerating various functional groups such as conjugated double bonds, hydroxyl groups, and amides. []

Q4: How can I synthesize bis(2,2,2-trifluoroethyl) (Z)-vinylphosphonates?

A4: Bis(2,2,2-trifluoroethyl) (Z)-vinylphosphonates can be synthesized by semi-hydrogenation of bis(2,2,2-trifluoroethyl) 1-alkynyl phosphonates. This reaction utilizes Lindlar's catalyst and hydrogen gas in the presence of trifluoroethanol, selectively producing the desired (Z)-isomer. []

Q5: Is there a way to synthesize isomeric C-(2,2,2-trifluoroethyl)anilines?

A5: Yes, a two-step synthesis starting with readily available nitrophenylacetic acids can be used. Treatment with sulfur tetrafluoride converts the carboxylic acid group to a trifluoromethyl moiety. Subsequent catalytic reduction of the nitro group yields the desired C-(2,2,2-trifluoroethyl)anilines. []

Q6: Can bis(2,2,2-trifluoroethyl) ether (BTFE) enhance the performance of lithium-sulfur batteries?

A6: Yes, using BTFE as a co-solvent in lithium-sulfur battery electrolytes has shown promise in mitigating self-discharge, especially at elevated temperatures. This effect is attributed to the formation of a robust protective film on the anode surface, enhancing battery stability and longevity. []

Q7: How does the presence of 2,2,2-trifluoroethanol affect the activity and enantioselectivity of Carica papaya lipase (CPL)?

A7: Similar to Candida rugosa lipase, CPL displays low tolerance to 2,2,2-trifluoroethanol, resulting in inhibition of its activity and a decrease in enantioselectivity during the hydrolytic resolution of (R,S)-naproxen 2,2,2-trifluoroethyl ester. []

Q8: Can you describe the catalytic activity of the phosphazene base t-Bu-P2 in reactions involving (2,2,2-trifluoroethyl)arenes?

A8: t-Bu-P2 acts as an efficient catalyst for the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes. It promotes HF elimination, forming a gem-difluorostyrene intermediate that can react with various nucleophiles, such as alkanenitriles, to yield monofluoroalkenes. This method showcases the potential of phosphazene bases in developing new synthetic transformations for fluorine-containing molecules. []

Q9: Can 2,2,2-trifluorodiazoethane be used for the functionalization of organoboronic acids?

A9: Yes, under appropriate reaction conditions, 2,2,2-trifluorodiazoethane enables the selective introduction of either a 2,2,2-trifluoroethyl or a gem-difluorovinyl group to arylboronic acids. This switchable reactivity allows for the synthesis of both (2,2,2-trifluoroethyl)arenes and gem-difluorovinylarenes from a common precursor, highlighting the versatility of 2,2,2-trifluorodiazoethane as a reagent in organic synthesis. []

Q10: How can aryl(2,2,2-trifluoroethyl)iodonium triflates be utilized in palladium-catalyzed reactions?

A10: Aryl(2,2,2-trifluoroethyl)iodonium triflates act as bifunctional reagents in palladium-catalyzed reactions with arylboronic acids. By tuning reaction conditions, either trifluoroethylation or arylation products can be selectively obtained. This method provides a versatile approach to synthesize trifluoroethyl arenes and biaryls under mild conditions. []

Q11: How does the number of fluorine atoms in the N-ethyl-2-fluoroethylamino group at the C-23 position of mycaminosyl tylonolide derivatives affect their antibacterial activity?

A11: Increasing the number of fluorine atoms in the N-ethyl-2-fluoroethylamino group at the C-23 position of mycaminosyl tylonolide and 4'-deoxymycaminosyl tylonolide derivatives generally leads to a decrease in antibacterial activity. []

Q12: How does the inductive effect of the leaving group in (R,S)-naproxen esters influence the activity of pCPL during hydrolysis?

A12: Increasing the electron-withdrawing ability of the leaving group in (R,S)-naproxen esters significantly enhances the activity of pCPL during hydrolysis. A stronger electron-withdrawing group facilitates the acylation step, making it faster and more efficient. []

Q13: What is the specific activity of [2-18F]-2,2,2-trifluoroethyl triflate synthesized from no-carrier-added [18F]fluoride?

A13: Despite using no-carrier-added [18F]fluoride, the specific activity of [2-18F]-2,2,2-trifluoroethyl triflate is limited by the formation of unlabeled ethyl trifluoroacetate during the synthesis. When used to label 2-oxoquazepam, the final product exhibited a specific activity of 37 MBq/μmol (1 mCi/μmol). []

Q14: What is the mechanism of action of the benzenesulfonamide T0901317?

A14: T0901317 acts as a novel retinoic acid receptor-related orphan receptor-α/γ inverse agonist. It directly binds to RORα and RORγ, modulating their interaction with transcriptional cofactor proteins and ultimately repressing the expression of ROR-responsive genes, including those involved in gluconeogenesis. []

Q15: Have any 2,2,2-trifluoroethyl selenoethers shown promising insecticidal activity?

A15: Yes, several aryl and alkyl 2,2,2-trifluoroethyl selenoethers synthesized via a copper-catalyzed method exhibited promising insecticidal activities, highlighting their potential for agricultural applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.